Ethyl 2,5-dichlorothiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

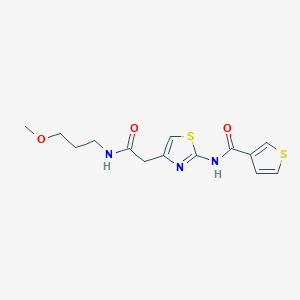

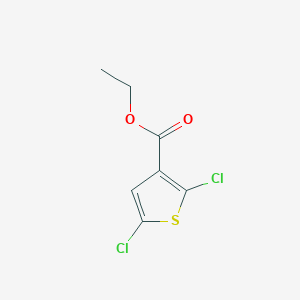

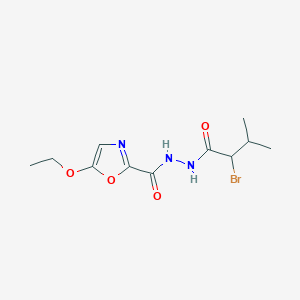

Ethyl 2,5-dichlorothiophene-3-carboxylate is a chemical compound with the molecular formula C7H6Cl2O2S . It has a molecular weight of 225.09 . The compound is typically stored at ambient temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for Ethyl 2,5-dichlorothiophene-3-carboxylate is1S/C7H6Cl2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis

Ethyl 2,5-dichlorothiophene-3-carboxylate is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, solubility, and others were not available in the sources I found.科学的研究の応用

- Organic Semiconductors : Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .

- Organic Field-Effect Transistors (OFETs) : Thiophene derivatives are used in the fabrication of OFETs .

- Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are also used in the fabrication of OLEDs .

- Pharmacological Properties : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Acylation : Thiophenes can undergo acylation, a process where an acyl group is introduced to the molecule .

- Alkylation : Alkylation, the transfer of an alkyl group from one molecule to another, is another common reaction involving thiophenes .

- Amino Acid Derivatives : Thiophenes can be used to synthesize amino acid derivatives .

- Base-Catalysed Halogen Dance : This is a rearrangement reaction where a halogen atom in a molecule is replaced by another group .

- Bromination : Thiophenes can undergo bromination, a chemical reaction that involves the addition of bromine .

- Chlorination : Chlorination, the process of adding chlorine to a compound, is another reaction that thiophenes can undergo .

- Chloromethylation : Thiophenes can also undergo chloromethylation, a process where a chloromethyl group is introduced to the molecule .

- Electrophilic Substitution : Thiophenes can undergo electrophilic substitution, a type of substitution reaction where an electrophile replaces a functional group in a compound .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

ethyl 2,5-dichlorothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRLHZNWNIDWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,5-dichlorothiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/no-structure.png)